Cas no 1212440-53-3 (VINBLASTINE SULFATE)

Vinblastine sulfate is a vinca alkaloid derived from the Madagascar periwinkle plant (Catharanthus roseus). It is widely used in chemotherapy regimens due to its potent antimitotic properties, which inhibit microtubule formation, thereby disrupting cell division in rapidly proliferating cells. This compound is particularly effective in treating Hodgkin's lymphoma, non-Hodgkin's lymphoma, testicular cancer, and breast cancer. Its sulfate salt form enhances solubility, ensuring reliable formulation for intravenous administration. Vinblastine sulfate is valued for its established efficacy in combination therapies and its well-characterized pharmacokinetic profile. Proper handling is essential due to its cytotoxic nature, requiring adherence to safety protocols during preparation and administration.
VINBLASTINE SULFATE structure
VINBLASTINE SULFATE structure
商品名:VINBLASTINE SULFATE
CAS番号:1212440-53-3
MF:C46H60N4O13S
メガワット:909.052612304688
CID:4578135

VINBLASTINE SULFATE 化学的及び物理的性質

名前と識別子

    • VINBLASTINE SULFATE
    • インチ: 1S/C46H58N4O9.H2O4S/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7;1-5(2,3)4/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3;(H2,1,2,3,4)/t28?,37-,38+,39+,42-,43+,44+,45-,46-;/m0./s1
    • InChIKey: KDQAABAKXDWYSZ-FCIBFBFCSA-N
    • ほほえんだ: S(O)(O)(=O)=O.C([C@]12C=CCN3CC[C@@]4(C5=CC([C@]6(CC7C[C@@](O)(CC)CN(CCC8C9=CC=CC=C9NC6=8)C7)C(=O)OC)=C(OC)C=C5N(C)[C@@]4([H])[C@@](O)(C(=O)OC)[C@@H]1OC(=O)C)[C@]23[H])C

VINBLASTINE SULFATE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P01ENDX-25mg
VINBLASTINE SULFATE
1212440-53-3 98%
25mg
$292.00 2023-12-25

VINBLASTINE SULFATE 関連文献

VINBLASTINE SULFATEに関する追加情報

Professional Introduction to VINBLASTINE SULFATE (CAS No 1212440-53-3)

VINBLASTINE SULFATE, a compound with the chemical identifier CAS No 1212440-53-3, is a significant entity in the realm of chemotherapeutic agents. This compound belongs to the vinca alkaloid class, which has been widely studied for its potent anti-cancer properties. Vinblastine sulfate is primarily recognized for its role in the treatment of various hematological malignancies and solid tumors, making it a cornerstone in modern oncology.

The mechanism of action of VINBLASTINE SULFATE revolves around its ability to inhibit microtubule formation, which is crucial for cell division. By binding to tubulin, a key protein in microtubule assembly, the compound effectively disrupts the mitotic process, leading to cell cycle arrest and ultimately apoptosis. This mechanism has been extensively researched and validated in numerous clinical trials, establishing vinblastine sulfate as a reliable therapeutic option.

Recent advancements in the field of targeted therapy have opened new avenues for the application of VINBLASTINE SULFATE. Researchers have been exploring ways to enhance its efficacy while minimizing side effects. One promising approach involves combining vinblastine sulfate with other chemotherapeutic agents or targeted therapies, such as tyrosine kinase inhibitors. These combinations aim to overcome drug resistance and improve patient outcomes.

Moreover, novel delivery systems have been developed to optimize the pharmacokinetics of VINBLASTINE SULFATE. Nanoparticle-based formulations, for instance, have shown potential in improving drug solubility and targeting specificity. These innovations are part of a broader effort to make vinblastine sulfate more effective and accessible to patients worldwide.

The clinical applications of VINBLASTINE SULFATE are well-documented, particularly in the treatment of Hodgkin lymphoma and testicular cancer. Its efficacy in these conditions has been demonstrated through multiple randomized controlled trials and meta-analyses. However, the compound's use is not limited to these malignancies; it has also shown promise in treating other cancers, including breast cancer and small cell lung cancer.

As with any chemotherapeutic agent, VINBLASTINE SULFATE is associated with certain side effects. Common adverse reactions include myelosuppression, nausea, and alopecia. However, ongoing research is focused on developing strategies to mitigate these side effects without compromising therapeutic efficacy. For instance, preclinical studies are exploring the use of antioxidants and anti-inflammatory agents to protect healthy cells from damage caused by vinblastine sulfate.

The role of VINBLASTINE SULFATE in personalized medicine is another area of active investigation. By integrating genetic and molecular profiling into treatment planning, clinicians can tailor therapy to individual patients, potentially improving response rates and reducing toxicity. This approach aligns with the broader trend toward precision oncology, where treatments are designed based on the unique characteristics of each patient's tumor.

In conclusion, VINBLASTINE SULFATE (CAS No 1212440-53-3) remains a vital component in the armamentarium of anti-cancer therapies. Its mechanism of action, clinical applications, and ongoing research underscore its significance in modern oncology. As scientific understanding continues to evolve, it is likely that VINBLASTINE SULFATE will continue to play a crucial role in advancing cancer treatment strategies worldwide.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd